molecular formula C14H14FN3OS B2585754 2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1796950-11-2

2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2585754
CAS No.: 1796950-11-2
M. Wt: 291.34
InChI Key: NQBUSJKXDXXHNU-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized using the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions .

The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative. The final step involves the coupling of the thiazole and pyrrolidine rings with a fluorinated benzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and the coupling reactions, as well as the use of automated purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the pyrrolidine ring can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.

Uniqueness

2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-12-4-2-1-3-11(12)13(19)17-10-5-7-18(9-10)14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBUSJKXDXXHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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